molecular formula C6H12N2O2 B13019956 3-Aminotetrahydro-2H-pyran-3-carboxamide

3-Aminotetrahydro-2H-pyran-3-carboxamide

Cat. No.: B13019956
M. Wt: 144.17 g/mol
InChI Key: ATAMJEVMIZHZLI-UHFFFAOYSA-N
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Description

3-Aminotetrahydro-2H-pyran-3-carboxamide is a heterocyclic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted with both an amino (-NH₂) and a carboxamide (-CONH₂) group at the 3-position. This dual functionalization creates a sterically and electronically unique scaffold, making it valuable for applications in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

3-aminooxane-3-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2,(H2,7,9)

InChI Key

ATAMJEVMIZHZLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminotetrahydro-2H-pyran-3-carboxamide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through various cyclization reactions, such as the acid-catalyzed cyclization of a diol.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For example, an amine can be reacted with a suitable leaving group on the tetrahydropyran ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Aminotetrahydro-2H-pyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the tetrahydropyran ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-Aminotetrahydro-2H-pyran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminotetrahydro-2H-pyran-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets are still under investigation, and further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Functional Groups Applications
3-Aminotetrahydro-2H-pyran-3-carboxamide N/A Pyran ring, 3-amino, 3-carboxamide Amino, carboxamide Hypothetical drug design
3-Aminothiopyran-3-carboxylic acid 39124-24-8 Thiopyran ring, 3-amino, 3-carboxylic acid Amino, carboxylic acid Lab synthesis
N-(3-Aminophenyl)-4-carboxamide 1220020-40-5 Pyran ring, 4-carboxamide, 3-aminophenyl Carboxamide, aniline Pharmaceutical intermediate
(R/S)-Tetrahydro-2H-pyran-3-amine HCl 1315500-31-2† Pyran ring, 3-amine (R/S configuration) Amine (HCl salt) Chiral synthesis

†CAS 1245724-46-2 for S-enantiomer.

Table 2: Toxicity Profiles

Compound Name GHS Classification Key Risks
3-Aminothiopyran-3-carboxylic acid H302, H312, H332 Acute toxicity via multiple exposure routes
N-(3-Aminophenyl)-4-carboxamide Not specified Potential genotoxicity (aniline derivative)
(R/S)-3-Amine HCl Not specified Low acute toxicity (salt form)

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